N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Description
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine backbone modified with a 1,3,4-oxadiazole ring and a thiophene-2-sulfonyl group. The 1,3,4-oxadiazole moiety is substituted at the 5-position with a 1,2-oxazol-5-yl group, while the piperidine nitrogen is sulfonylated by a thiophene ring.
The compound’s design integrates multiple pharmacophores:
- 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity.
- Thiophene-2-sulfonyl: Enhances electron-withdrawing properties and may improve solubility.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) offer insights into its possible behavior.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-6-7-16-25-11)10-4-1-2-8-20(10)27(22,23)12-5-3-9-26-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWAFNWIKOHXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with an oxadiazole and oxazole moiety, along with a thiophene sulfonyl group. The molecular formula is , and it exhibits high solubility in various organic solvents. Its melting point ranges from 220°C to 224°C, indicating thermal stability suitable for biological applications .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions.
- Formation of the Oxazole Ring : Synthesized via cyclization reactions involving nitriles and aldehydes or ketones.
- Attachment to the Piperidine Ring : Coupling the oxadiazole and oxazole rings using coupling reagents like EDCI or DCC in the presence of a base.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the upregulation of p53 expression and activation of caspase pathways leading to cell death .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells. For instance, IC50 values were measured in micromolar ranges against several cancer cell lines (e.g., PANC-1 and SK-MEL-2), indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
| 16a | SK-MEL-2 | 0.089 |
| 16b | PANC-1 | 0.75 |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting pathways critical for cancer cell proliferation.
- Modulation of Signaling Pathways : It impacts growth factor signaling pathways that regulate cell survival and apoptosis .
Case Studies
A study conducted on various oxadiazole derivatives highlighted their potential as selective inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. This suggests that modifications to the oxadiazole structure could enhance selectivity and potency against specific cancer types .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 1,3,4-oxadiazole ring undergoes regioselective substitution at the 2-position. Microwave-assisted reactions enhance efficiency:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4 hrs | 2-chloro-1,3,4-oxadiazole derivative | |
| Amination | NH₃/EtOH, 100°C, 6 hrs | 2-amino-1,3,4-oxadiazole analog |
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl moiety participates in hydrolysis and coupling:
Hydrolysis
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Thiophene-2-sulfonic acid + piperidine | Deprotection strategy |
| NaOH (aq), 60°C, 8 hrs | Sulfonate salt + amine | Intermediate purification |
Cross-Coupling
Palladium-catalyzed Suzuki reactions with aryl boronic acids yield biaryl sulfonamides (e.g., for kinase inhibition studies) .
Amide Bond Transformations
The carboxamide group undergoes hydrolysis and condensation:
| Reaction | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), Δ, 24 hrs | Piperidine-2-carboxylic acid |
| Schotten-Baumann acylation | AcCl, NaOH (aq) | N-acetyl derivative |
Cycloaddition Reactions
The oxazole ring participates in 1,3-dipolar cycloadditions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Ethyl propiolate | Toluene, 110°C, 8 hrs | Fused pyrazole-oxadiazole system |
| Nitrile oxides | Microwave, 150°C, 20 mins | Isoxazole-linked hybrid |
Oxidation/Reduction Pathways
Selective modifications of the piperidine ring:
| Reaction | Reagents | Outcome |
|---|---|---|
| NaBH₄ reduction | MeOH, 0°C, 2 hrs | Piperidine alcohol derivative |
| MnO₂ oxidation | CHCl₃, rt, 12 hrs | Ketone intermediate |
Biological Activity-Driven Modifications
Key structural adjustments for enhancing pharmacological properties:
| Modification | Biological Target | IC₅₀ Improvement |
|---|---|---|
| 3-Pyridine substitution | GSK-3β kinase | 0.35 µM → 0.12 µM (3× potency) |
| 4-Piperidine extension | Antimicrobial activity | MIC: 8 µg/mL (vs. 32 µg/mL baseline) |
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life | Primary Degradants |
|---|---|---|
| Oxadiazole ring hydrolysis | 6.8 hrs | Carboxylic acid + hydrazine |
| Sulfonamide cleavage | 14.2 hrs | Thiophene sulfinate + NH₃ |
This compound’s multifunctional architecture enables tailored synthetic modifications for drug discovery. Recent advances in microwave-assisted synthesis and catalytic cross-coupling have significantly expanded its reactivity profile, as demonstrated in kinase inhibitor development and antimicrobial agent optimization .
Comparison with Similar Compounds
(a) 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Core Differences :
- This analog contains a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in the target compound).
- The thiophene group is linked via a methyl carboxamide (N-(thiophen-2-ylmethyl)) rather than a sulfonyl group.
- A cyclopropyl substituent on the oxadiazole may enhance steric hindrance compared to the 1,2-oxazol-5-yl group in the target compound.
(b) 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
- Key Contrasts :
- Simpler scaffold lacking piperidine and oxadiazole rings.
- Retains a thiophene-carboxamide moiety but substitutes the sulfonyl group with an ethyl chain.
Functional Group Variations
- Sulfonyl vs. Carboxamide Linkage :
The thiophene-2-sulfonyl group in the target compound is more electronegative and polar than the carboxamide-linked thiophene in . This difference could influence solubility, membrane permeability, and target-binding kinetics. - Oxadiazole Substitution Patterns :
The 1,3,4-oxadiazole in the target compound offers distinct electronic and steric properties compared to 1,2,4-oxadiazole derivatives like . For example, 1,3,4-oxadiazoles are often more resistant to hydrolysis.
Data Table Comparison
Implications for Pharmacological Activity
Enhanced Binding Affinity : The sulfonyl group may improve interactions with charged or polar enzyme active sites compared to carboxamide-linked thiophenes .
Solubility Challenges : The sulfonyl group increases polarity, which could reduce cell membrane permeability unless balanced by lipophilic substituents.
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A widely adopted method involves the reaction of piperidine-2-carboxamide-derived amidoximes with activated carboxylic acids or esters. For example, Vilsmeier reagent -mediated activation of carboxylic acids enables one-pot synthesis of 3,5-disubstituted oxadiazoles under mild conditions . This approach achieves yields of 61–93% while avoiding harsh reagents like acyl chlorides .
Table 1: Methods for 1,3,4-Oxadiazole Synthesis
The superbase method (NaOH/DMSO) is notable for room-temperature compatibility but suffers from variable yields (11–90%) depending on ester substituents . For the target compound, the Vilsmeier method is preferred due to its reliability and compatibility with the piperidine carboxamide precursor.
Sulfonylation of the Piperidine Ring
Thiophene-2-sulfonyl incorporation is achieved through sulfonylation of the piperidine nitrogen. Key steps include:
-
Sulfonyl Chloride Preparation : Thiophene-2-sulfonic acid is treated with PCl₅ to generate thiophene-2-sulfonyl chloride.
-
Coupling Reaction : The sulfonyl chloride reacts with the piperidine intermediate in dichloromethane (DCM) using triethylamine (TEA) as a base. This step proceeds at 0°C to room temperature (RT) over 6h, yielding the sulfonylated piperidine with 78–82% efficiency .
Critical Note : Excess sulfonyl chloride (1.2 equiv) is required to drive the reaction to completion, but higher equivalents risk di-sulfonylation byproducts .
Formation of the Carboxamide Linkage
The final carboxamide bond is formed between the oxadiazole-isoxazole intermediate and the sulfonylated piperidine using coupling reagents. T3P® (Propylphosphonic Anhydride) in acetonitrile (ACN) at 50°C for 12h provides optimal results, yielding 75–80% of the target compound . Alternatives like EDC/HOBt result in lower yields (60–65%) due to incomplete activation.
Side Reaction Mitigation :
-
Residual water quenches the coupling reagent; thus, anhydrous ACN and molecular sieves are essential.
-
Post-reaction purification via silica gel chromatography removes unreacted starting materials .
Purification and Characterization
Purification involves sequential chromatography (silica gel → HPLC) to isolate the target compound (>95% purity). Characterization employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophene sulfonyl singlet at δ 7.8 ppm) .
-
IR Spectroscopy : Identifies sulfonamide (1320 cm⁻¹) and carboxamide (1650 cm⁻¹) stretches .
Table 2: Analytical Data for Key Intermediates
Optimization Challenges and Solutions
-
Low Solubility : The oxadiazole core exhibits poor solubility in polar solvents. Using DMSO as a co-solvent during coupling improves reaction homogeneity .
-
Byproduct Formation : Residual amidoximes can dimerize; adding molecular sieves absorbs water, suppressing this side reaction .
-
Scale-Up Limitations : Platinum-catalyzed methods are cost-prohibitive for large-scale synthesis. The Vilsmeier route is more scalable but requires careful handling of corrosive reagents .
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, often starting with the preparation of key intermediates like the oxadiazole and thiophene-sulfonyl-piperidine moieties. A typical approach includes:
- Step 1 : Cyclocondensation of thiophene-2-sulfonyl chloride with a piperidine derivative to form the sulfonamide core.
- Step 2 : Formation of the 1,3,4-oxadiazole ring via dehydrative coupling of a carboxylic acid hydrazide with an activated carbonyl (e.g., using POCl₃ or H₂SO₄ as catalysts).
- Step 3 : Incorporation of the 1,2-oxazol-5-yl group via Huisgen cycloaddition or nucleophilic substitution, followed by purification using column chromatography .
Key considerations: Optimize reaction temperatures (e.g., 80–100°C for oxadiazole formation) and use anhydrous conditions to avoid hydrolysis of sensitive intermediates.
Basic: How can this compound be characterized using spectroscopic methods?
NMR and LC-MS are critical for structural validation:
- ¹H NMR : Key signals include δ 8.2–8.5 ppm (oxazole protons), δ 7.5–7.8 ppm (thiophene protons), and δ 3.5–4.0 ppm (piperidine CH₂ groups).
- ¹³C NMR : Peaks at δ 160–165 ppm confirm carbonyl groups (oxadiazole, sulfonamide), while δ 120–130 ppm corresponds to aromatic carbons .
- LC-MS : The molecular ion peak (calculated m/z ~480–500) should match the theoretical mass. Fragmentation patterns help confirm substituent connectivity .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
Discrepancies may arise from assay conditions or cellular context. To address this:
- Experimental Design :
- Use standardized cell lines (e.g., HEK293 for inflammation, MCF7 for cancer) and control for variables like pH, serum concentration, and incubation time.
- Validate target engagement via pull-down assays or surface plasmon resonance (SPR) to confirm binding affinity.
- Data Analysis : Compare dose-response curves (IC₅₀ values) across studies and perform meta-analyses using tools like Prism or R. Contradictions may reflect off-target effects or metabolic instability .
Advanced: How do the electronic properties of the thiophene and oxadiazole moieties influence drug design?
The thiophene sulfonyl group enhances π-π stacking with aromatic residues in target proteins, while the oxadiazole ring contributes to rigidity and metabolic stability. Computational studies (DFT or molecular docking) can quantify:
- Electrostatic potential maps : Identify regions of high electron density (e.g., oxadiazole N-atoms) for hydrogen bonding.
- HOMO-LUMO gaps : A smaller gap (~4–5 eV) suggests improved charge transfer, relevant for enzyme inhibition .
Advanced: How can tautomerism in the oxadiazole or thiophene groups affect reactivity?
The 1,3,4-oxadiazole ring may exhibit thione-thiol tautomerism under acidic or basic conditions, altering binding modes. To study this:
- Spectroscopic Methods : Monitor UV-Vis absorption shifts (e.g., 250 → 280 nm) or ¹H NMR peak splitting in D₂O.
- Theoretical Modeling : Use Gaussian or ORCA to calculate tautomer stability. For example, the thione form is favored in polar solvents, which may explain reduced activity in aqueous assays .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
- Derivatization : Synthesize analogs with substituents at the oxazole (e.g., methyl, nitro) or piperidine (e.g., hydroxyethyl) positions.
- Biological Testing : Screen analogs against panels of kinases or GPCRs to identify critical functional groups.
- Data Interpretation : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
